molecular formula C9H13NO4 B1456388 Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate CAS No. 93758-44-2

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

Cat. No.: B1456388
CAS No.: 93758-44-2
M. Wt: 199.2 g/mol
InChI Key: BCHJEQRJQJAXLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in a variety of functionalized piperidine derivatives .

Scientific Research Applications

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate can be compared to other piperidine derivatives, such as:

Properties

IUPAC Name

ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHJEQRJQJAXLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
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Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
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Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
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Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 5
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Reactant of Route 6
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate

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